molecular formula C12H16O2 B066893 cis-3-Benzyloxymethylcyclobutanol CAS No. 172324-68-4

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B066893
CAS No.: 172324-68-4
M. Wt: 192.25 g/mol
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
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Description

cis-3-Benzyloxymethylcyclobutanol: is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol . It is characterized by a cyclobutane ring substituted with a benzyloxymethyl group and a hydroxyl group in the cis configuration. This compound is often used in organic synthesis and research due to its unique structural properties.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry:

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of cis-3-Benzyloxymethylcyclobutanol typically begins with cyclobutanone and benzyl alcohol.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-3-Benzyloxymethylcyclobutanol involves its interaction with various molecular targets, primarily through its hydroxyl and benzyloxymethyl groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The pathways involved include oxidation-reduction reactions and substitution reactions, which are fundamental to its reactivity and applications .

Comparison with Similar Compounds

    trans-3-Benzyloxymethylcyclobutanol: Differing in the spatial arrangement of substituents.

    3-Benzyloxymethylcyclobutanone: An oxidized form of the compound.

    3-Benzyloxymethylcyclobutyl chloride: A substitution product.

Uniqueness:

Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
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